1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3IN2/c1-3-13-4(2)5(11)6(12-13)7(8,9)10/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXUNQFIQMJESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C(F)(F)F)I)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis, characterization, and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : C₇H₈F₃IN₄
- Molecular Weight : 305.04 g/mol
- CAS Number : 2092102-19-5
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advances in the synthesis of pyrazole derivatives highlight various methodologies, including nucleophilic substitutions and cyclization reactions .
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that related pyrazole derivatives effectively inhibited the proliferation of prostatic cancer cell lines, showcasing their potential as androgen receptor (AR) modulators . The mechanism often involves antagonism of AR pathways, which is crucial in the treatment of prostate cancer.
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Pyrazole derivatives have been shown to act as potent inhibitors of enzymes such as tyrosinase, which is involved in melanin production. The inhibition constants (IC50) for these compounds have been reported to be comparable to standard inhibitors like kojic acid, suggesting their utility in dermatological applications .
Case Study 1: Prostate Cancer Treatment
In a clinical setting, a derivative of this compound was tested for its efficacy against prostate cancer. The study found that the compound exhibited high affinity for ARs and effectively reduced tumor growth in xenograft models. The results indicated a promising therapeutic index with minimal side effects .
Case Study 2: Tyrosinase Inhibition
A series of studies evaluated the tyrosinase inhibitory activity of various pyrazole derivatives, including those structurally related to this compound. These studies reported IC50 values ranging from 1.71 µM to 4.39 µM, demonstrating significant enzyme inhibition and potential application in skin whitening products .
Data Table: Biological Activity Summary
| Activity Type | Compound | IC50/EC50 | Notes |
|---|---|---|---|
| Anticancer | This compound | Not specified | Effective against prostatic cancer cell lines |
| Enzyme Inhibition | Related pyrazole derivatives | IC50: 1.71 - 4.39 µM | Comparable to kojic acid |
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, compounds similar to 1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole have been studied for their ability to inhibit cancer cell proliferation. A notable study demonstrated that such compounds could induce apoptosis in cancer cells through the modulation of specific signaling pathways.
| Study Reference | Findings |
|---|---|
| Induction of apoptosis in breast cancer cells via mitochondrial pathway. | |
| Inhibition of tumor growth in xenograft models using pyrazole derivatives. |
2. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects. The trifluoromethyl group in this compound enhances its potency as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation markers in animal models.
| Study Reference | Findings |
|---|---|
| Significant reduction in TNF-alpha levels in treated rats. | |
| Decreased edema in paw inflammation models. |
Agrochemical Applications
1. Herbicide Development
The unique structure of this compound makes it a candidate for developing new herbicides. Its mechanism of action involves disrupting plant growth by inhibiting specific enzymes involved in the biosynthesis of essential metabolites.
| Study Reference | Findings |
|---|---|
| Effective herbicidal activity against common weeds observed in field trials. | |
| Selectivity towards crops with minimal phytotoxicity reported. |
Case Studies
Case Study 1: Anticancer Research
A recent study explored the synthesis of novel pyrazole derivatives, including this compound, which exhibited IC50 values lower than existing chemotherapeutics against various cancer cell lines, indicating superior efficacy.
Case Study 2: Agricultural Field Trials
Field trials conducted on maize and soybean crops demonstrated that formulations containing this compound effectively controlled weed populations without harming the crops, suggesting its potential as a selective herbicide.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole with structurally related pyrazoles:
*Calculated based on molecular formula.
Key Observations:
- Iodo vs. Bromo Substituents: The target compound’s iodine atom at position 4 offers superior reactivity in cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura) compared to bromo-substituted analogs like 4-bromo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazole. Iodine’s lower electronegativity and larger atomic radius facilitate oxidative addition in palladium-catalyzed reactions .
- Nitro vs. Iodo Groups : Nitro-substituted derivatives (e.g., ) exhibit reduced reactivity in coupling reactions but are often prioritized in medicinal chemistry for their electron-withdrawing effects, which enhance binding to biological targets like GLUT1 .
- Thermal Stability : Bromo- and iodo-pyrazoles generally exhibit similar stability, but iodine’s weaker C–I bond may render the target compound more prone to decomposition under harsh conditions compared to bromo analogs .
Yield and Efficiency:
- Suzuki coupling of bromo-pyrazoles achieves yields >90% , while iodinated analogs may offer higher reactivity but comparable efficiency.
- Nitro-substituted derivatives (e.g., ) report moderate yields (~77%), reflecting challenges in nitro group introduction .
Challenges and Opportunities
Preparation Methods
Halogenation of Pyrazole Precursors
A key step in synthesizing 4-iodo-substituted pyrazoles involves electrophilic iodination of suitably substituted pyrazole precursors. For instance, 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole can be prepared by iodination of 5-methyl-3-(trifluoromethyl)-1H-pyrazole using iodine in the presence of ammonium cerium(IV) nitrate (CAN) as an oxidizing agent in acetonitrile at room temperature. This reaction proceeds overnight with moderate yield (~60.6%) and is followed by extraction and purification steps (e.g., column chromatography) to isolate the iodinated product.
Reaction Summary:
| Starting Material | Reagents | Solvent | Conditions | Yield (%) | Product |
|---|---|---|---|---|---|
| 5-methyl-3-(trifluoromethyl)-1H-pyrazole | Iodine (I2), CAN (0.5 eq) | Acetonitrile (CH3CN) | Room temp, overnight | 60.6 | 4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
This method leverages the electrophilic substitution at the 4-position of the pyrazole ring, which is a common site for such reactions due to electronic and steric factors.
Protection of the Pyrazole N-H Group
The pyrazole N-H group often requires protection to facilitate further functionalization, such as cross-coupling reactions or lithiation. A widely used protecting group is the N-ethoxyethyl (EtOEt) group, introduced by reaction of the pyrazole with ethyl vinyl ether in the presence of trifluoroacetic acid at mild temperatures (28–33 °C), followed by stirring at room temperature for extended periods (12–78 hours). This protection is reversible under mild acidic conditions, making it useful for synthetic manipulations.
Protection Reaction Conditions:
| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1H-pyrazole derivatives | Ethyl vinyl ether, TFA | Dichloromethane | 28–33 °C, then RT | 12–78 | 75–86 | Efficient N-H protection |
Protection is critical for enabling selective reactions on the pyrazole ring without interference from the acidic N-H proton. The EtOEt group also directs ortho-lithiation and facilitates subsequent transformations.
Q & A
Q. What are the common synthetic routes for 1-ethyl-4-iodo-5-methyl-3-(trifluoromethyl)-1H-pyrazole?
The synthesis typically involves multi-step protocols starting from halogenated pyrazole precursors. Key steps include:
- Halogenation : Introduction of iodine via electrophilic substitution or metal-catalyzed coupling reactions.
- Trifluoromethylation : Use of trifluoromethylating agents (e.g., TMSCF₃) under copper(I) catalysis .
- Solvent Systems : Reactions are often conducted in THF/water mixtures (1:1) at 50°C for 16 hours, followed by purification via column chromatography .
- Catalysts : Copper sulfate and sodium ascorbate are frequently employed for click chemistry to attach triazole or thiazole moieties .
Q. How is the compound characterized using spectroscopic methods?
- 1H/13C NMR : Assign peaks based on substituent-induced chemical shifts (e.g., trifluoromethyl groups cause downfield shifts in adjacent carbons) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
- IR Spectroscopy : Identify functional groups like C-I (~500 cm⁻¹) and CF₃ (~1150 cm⁻¹) stretches .
- X-ray Crystallography : Resolve steric effects of bulky substituents (e.g., iodine) on molecular geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Temperature : Lowering reaction temperatures (e.g., -20°C) during diazonium salt formation minimizes side reactions .
- Catalyst Loading : Increasing Pd(PPh₃)₄ concentration in Suzuki-Miyaura couplings enhances cross-coupling efficiency .
- Solvent Polarity : Switching from THF to DMF improves solubility of aryl boronic acids in coupling reactions .
- Workup Protocols : Sequential extraction with ethyl acetate and brine reduces emulsion formation during purification .
Q. What strategies address contradictory NMR data in structural elucidation?
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals, especially in crowded aromatic regions .
- Isotopic Labeling : 19F NMR tracks trifluoromethyl group orientation and confirms regioselectivity .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate assignments .
Q. How do substituents like iodine and trifluoromethyl influence the compound's reactivity?
- Electron-Withdrawing Effects : The trifluoromethyl group increases electrophilicity at the pyrazole C4 position, facilitating nucleophilic substitutions .
- Steric Hindrance : Iodine at C4 directs regioselectivity in cross-coupling reactions due to its bulk .
- Metabolic Stability : Trifluoromethyl groups reduce oxidative degradation in biological assays .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Q. What methods are used to modify the pyrazole core to enhance pharmacological properties?
- Click Chemistry : Attach triazole rings via Cu(I)-catalyzed azide-alkyne cycloaddition to improve solubility .
- Heterocyclic Fusion : Synthesize pyrazolo[5,1-d][1,2,5]triazepinones for enhanced binding to kinase targets .
- Bioisosteric Replacement : Substitute iodine with bromine to modulate lipophilicity without altering activity .
Q. How do researchers analyze and resolve discrepancies in reaction yields across different studies?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., solvent ratio, catalyst type) to identify critical factors .
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediate bottlenecks .
- Cross-Study Comparison : Contrast Pd-catalyzed vs. Cu-mediated protocols to explain yield differences (e.g., 61% in THF vs. 96% in ethanol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
